7-(2-Fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(2-Fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with fluorophenyl and carbamoyl groups. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe fluorophenyl and carbamoyl groups are then introduced via substitution reactions using suitable reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(2-Fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamoyl group may participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-3-[(4-chlorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 7-(2-Bromophenyl)-3-[(4-bromophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Uniqueness
Compared to similar compounds, 7-(2-fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibits unique properties due to the presence of fluorine atoms. Fluorine enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C20H14F2N4O3 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-3-[(4-fluorophenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C20H14F2N4O3/c21-11-5-7-12(8-6-11)24-19(27)14-10-23-26-17(13-3-1-2-4-15(13)22)9-16(20(28)29)25-18(14)26/h1-10,17,25H,(H,24,27)(H,28,29) |
InChI Key |
DWRMBKVFDWNJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=C(C=NN23)C(=O)NC4=CC=C(C=C4)F)C(=O)O)F |
Origin of Product |
United States |
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